(2E)-2-(4-bromophenyl)-3-[3-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile
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Overview
Description
(2E)-2-(4-bromophenyl)-3-[3-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile is an organic compound characterized by the presence of a bromophenyl group and a prop-2-en-1-yloxyphenyl group connected through a prop-2-enenitrile linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-bromophenyl)-3-[3-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a condensation reaction with malononitrile in the presence of a base such as piperidine to form (2E)-2-(4-bromophenyl)prop-2-enenitrile.
Alkylation Reaction: The intermediate is then subjected to an alkylation reaction with 3-(prop-2-en-1-yloxy)benzyl bromide in the presence of a strong base like potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(4-bromophenyl)-3-[3-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-(4-bromophenyl)-3-[3-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of bromophenyl and prop-2-en-1-yloxyphenyl groups on biological systems. It may serve as a probe to investigate cellular pathways and interactions.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2E)-2-(4-bromophenyl)-3-[3-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets. The bromophenyl group may interact with enzymes or receptors, while the prop-2-en-1-yloxyphenyl group can modulate the compound’s overall activity. The nitrile group may also play a role in binding to target molecules, influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(4-chlorophenyl)-3-[3-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile: Similar structure with a chlorine atom instead of bromine.
(2E)-2-(4-fluorophenyl)-3-[3-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile: Similar structure with a fluorine atom instead of bromine.
(2E)-2-(4-methylphenyl)-3-[3-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile: Similar structure with a methyl group instead of bromine.
Uniqueness
The uniqueness of (2E)-2-(4-bromophenyl)-3-[3-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile lies in the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The combination of bromophenyl and prop-2-en-1-yloxyphenyl groups provides a distinct chemical profile, making it valuable for various applications.
Properties
IUPAC Name |
(E)-2-(4-bromophenyl)-3-(3-prop-2-enoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO/c1-2-10-21-18-5-3-4-14(12-18)11-16(13-20)15-6-8-17(19)9-7-15/h2-9,11-12H,1,10H2/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPZAAAIPIVQBG-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C=C(C#N)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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